molecular formula C11H10N2O3S B1493314 6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid CAS No. 2098013-35-3

6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid

Cat. No.: B1493314
CAS No.: 2098013-35-3
M. Wt: 250.28 g/mol
InChI Key: VCKJZKAYYTYZKF-UHFFFAOYSA-N
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Description

The compound “6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid” is a complex organic molecule. It contains several functional groups including a thiophene ring, an imidazo[2,1-c][1,4]oxazine ring, and a carboxylic acid group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene and imidazo[2,1-c][1,4]oxazine rings suggests that the compound may have aromatic properties . The carboxylic acid group would likely contribute to the compound’s acidity and could participate in hydrogen bonding .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and reactivity. These properties would be determined by the compound’s molecular structure .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for compounds with medicinal or therapeutic uses. Without specific studies on this compound, it’s difficult to provide information on its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information on this compound, it’s difficult to provide details on its safety and hazards .

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, its potential uses, and its safety and hazards .

Properties

IUPAC Name

6-thiophen-3-yl-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c14-11(15)8-3-13-4-9(7-1-2-17-6-7)16-5-10(13)12-8/h1-3,6,9H,4-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKJZKAYYTYZKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2=NC(=CN21)C(=O)O)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid
Reactant of Route 2
6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid
Reactant of Route 5
6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid

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